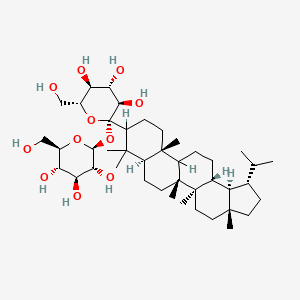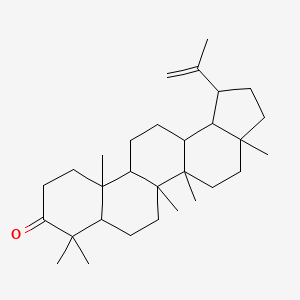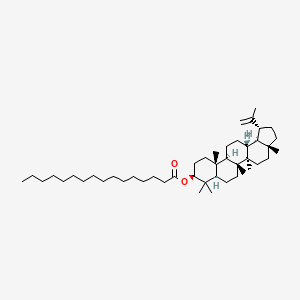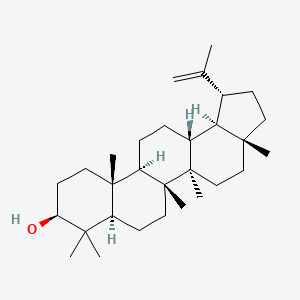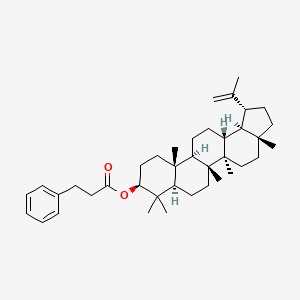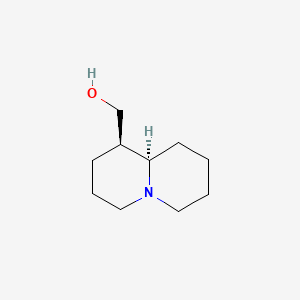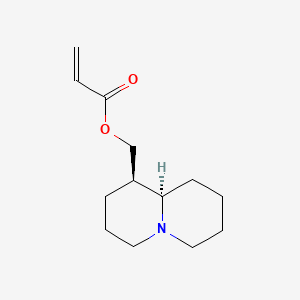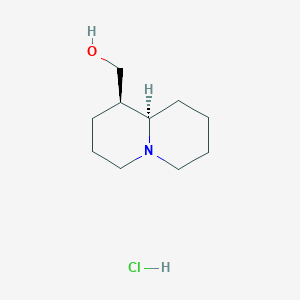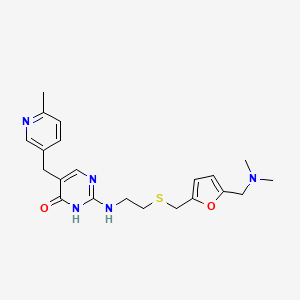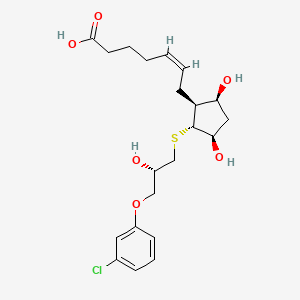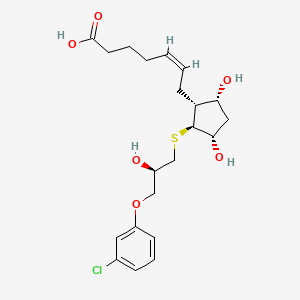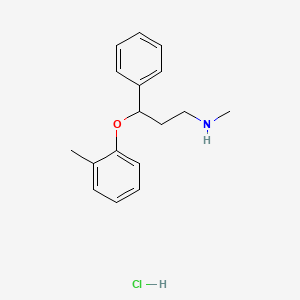
N-methyl-gamma-(2-methylphenoxy)benzenepropanamine hydrochloride
Descripción general
Descripción
“N-methyl-gamma-(2-methylphenoxy)benzenepropanamine hydrochloride” is a compound that is active at a novel site on receptor-operated calcium channels . It is useful for the treatment of neurological disorders and diseases . Its molecular formula is C17H22ClNO and it has a molar mass of 291.82 .
Molecular Structure Analysis
The molecular structure of “N-methyl-gamma-(2-methylphenoxy)benzenepropanamine hydrochloride” is represented by the molecular formula C17H22ClNO . The molecular weight of the compound is 291.8 g.Aplicaciones Científicas De Investigación
Specific Scientific Field
This application falls under the field of Neurodevelopmental Disorders Research .
Summary of the Application
“N-methyl-gamma-(2-methylphenoxy)benzenepropanamine hydrochloride” is used in the study of the effects of methylphenidate (MPH) and atomoxetine (ATX) on the cerebellum, specifically on Purkinje cells . These studies are particularly relevant to attention-deficit hyperactivity disorder (ADHD), a common neurodevelopmental disorder .
Methods of Application
In the study, male juvenile rats were separated into MPH, ATX, and control groups. The number of Purkinje cells and the histological structure of the cerebellum were investigated .
Results or Outcomes
The results showed a significant increase in the number of Purkinje cells in the MPH group compared to the other groups. It was also observed that the number of Purkinje cells increased in the ATX groups . The histopathological results showed that MPH and especially ATX caused pyknotic nuclei and irregular cell boundaries in some Purkinje cells .
Application in Pharmacokinetic Research
Specific Scientific Field
This application falls under the field of Pharmacokinetic Research .
Summary of the Application
“N-methyl-gamma-(2-methylphenoxy)benzenepropanamine hydrochloride” is used as an internal standard in the stereospecific determination of fluoxetine and norfluoxetine enantiomers in human plasma .
Methods of Application
After liquid–liquid extraction and derivatization with ® napthyl ethyl isocyanate (NEI), the separation and detection of the resultant diastereomers were achieved using normal phase high-pressure liquid chromatography (HPLC) and fluorescence .
Results or Outcomes
The four NEI diastereomers and the internal standard [(–)-N-methyl-γ-(2-methylphenoxy) benzenepropanamine hydrochloride], representing the enantiomers S-F, R-F, S-N, and R-N were resolved within 15 min . The assay for each analyte was linear using two concentration ranges of 1–10 and 10–500 ng/ml of human plasma .
Safety And Hazards
“N-methyl-gamma-(2-methylphenoxy)benzenepropanamine hydrochloride” is harmful if swallowed and causes serious eye damage . It may cause drowsiness or dizziness and may cause damage to organs (Liver) through prolonged or repeated exposure . It is recommended to use only outdoors or in a well-ventilated area, avoid release to the environment, and wear protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCXVPAZUDVVBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701338057 | |
| Record name | N-Methyl-3-(2-methylphenoxy)-3-phenylpropanamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701338057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-gamma-(2-methylphenoxy)benzenepropanamine hydrochloride | |
CAS RN |
82857-40-7 | |
| Record name | Benzenepropanamine, N-methyl-γ-(2-methylphenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82857-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | LY 135252 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082857407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-3-(2-methylphenoxy)-3-phenylpropanamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701338057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



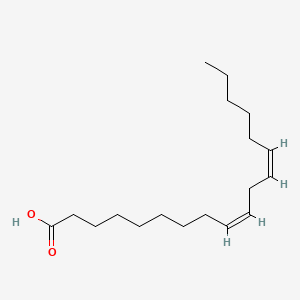
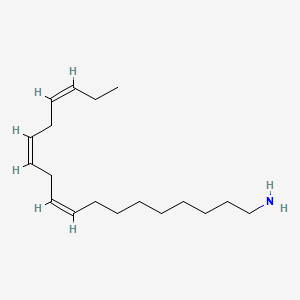
![(7S,7aR,14S,14aS)-dodecahydro-7,14-methano-2H,11H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-11-one, monoperchlorate](/img/structure/B1675495.png)
